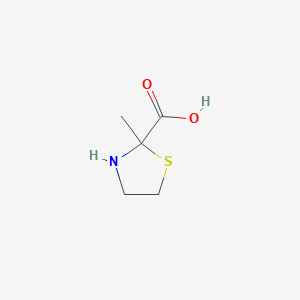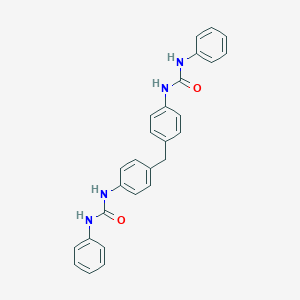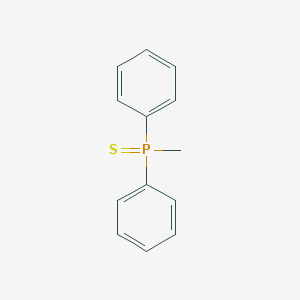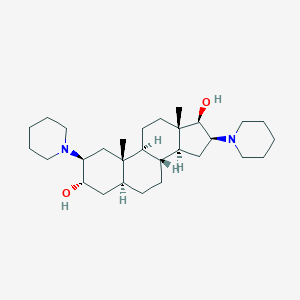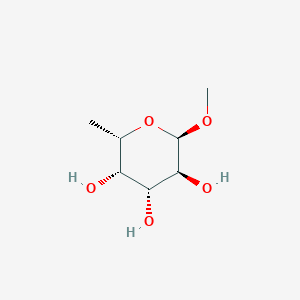
Methyl alpha-L-fucopyranoside
Vue d'ensemble
Description
“Methyl alpha-L-fucopyranoside” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C7H14O5 .
Synthesis Analysis
The synthesis of “Methyl alpha-L-fucopyranoside” involves the use of a key glycosyl donor, methyl 2,3,4-tri-O-benzyl-1-thio-beta-L-fucopyranoside, with methyl 2,3-O-isopropylidene-alpha-L-fucopyranoside and methyl 4-O-acetyl-3-O-benzyl-alpha-fucopyranoside as acceptors .
Molecular Structure Analysis
The molecular structure of “Methyl alpha-L-fucopyranoside” has been analyzed using X-ray crystallography, NMR spectroscopy, and molecular mechanics calculations .
Physical And Chemical Properties Analysis
“Methyl alpha-L-fucopyranoside” is a solid substance at 20 degrees Celsius. It has a molecular weight of 178.18 g/mol. It is soluble in water .
Applications De Recherche Scientifique
Synthesis of Fucosyllactoses
Methyl alpha-L-fucopyranoside can be used in the synthesis of fucosyllactoses . In a study, a novel recombinant α-L-fucosidase was used to efficiently synthesize human milk oligosaccharide (HMO) 2′-fucosyllactose (α-L-Fuc-(1,2)-D-Galβ-1,4-Glu, 2′FL) and its isomer 3′-fucosyllactose (α-L-Fuc-(1,3)-D-Galβ-1,4-Glu, 3′FL) . These fucosyllactoses have potential prebiotic effects .
Promotion of Beneficial Gut Bacteria
The synthesized mixture of 2′FL and 3′FL from Methyl alpha-L-fucopyranoside promotes the growth of certain beneficial gut bacteria such as Lactobacillus delbrueckii subsp. bulgaricus NRRL B-548, L. casei subsp. casei NRRL B-1922, L. casei subsp. casei AS 1.2435, and Bifidobacterium longum NRRL B-41409 .
Synthesis of Methyl Esters
Methyl alpha-L-fucopyranoside can be used in the synthesis of methyl esters . A method for obtaining methyl esters of methyl α-L-fucopyranoside based on the partial methylation of methyl α-L-fucopyranoside has been described .
Synthesis of Fucosylated Amino Acids
Methyl alpha-L-fucopyranoside can be used in the synthesis of fucosylated amino acids . All four α-L-fucosidases could catalyse transfucosylation using a broad diversity of fucosyl acceptor substrates, including lactose, maltotriose, L-serine, and L-threonine .
Biochemical Reagent
Methyl alpha-L-Fucopyranoside is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl alpha-L-fucopyranoside primarily targets rhizobial lectins . Lectins are proteins that can bind to specific carbohydrates on cell surfaces, playing a crucial role in biological recognition phenomena involving cells and proteins . This compound also inhibits the biocontrol agent Trichoderma reesei from coiling around the rhizobial mycelium .
Mode of Action
Methyl alpha-L-fucopyranoside interacts with its targets by inhibiting their function . It prevents the fungus Trichoderma reesei from coiling around the rhizobial mycelium, thereby disrupting the normal function of the fungus . It is also inhibitory to Lectin PLL3, LECB, and BAMBL .
Biochemical Pathways
Its inhibitory effect on lectins suggests that it may interfere with carbohydrate-binding processes, potentially affecting cell-cell interactions and signal transduction pathways .
Pharmacokinetics
As a biochemical reagent, it’s likely that these properties would be influenced by factors such as the compound’s chemical structure, the route of administration, and the physiological characteristics of the individual .
Result of Action
The molecular and cellular effects of Methyl alpha-L-fucopyranoside’s action primarily involve the inhibition of specific lectins and the prevention of fungal coiling . This can disrupt normal biological processes, potentially leading to changes in cellular function .
Action Environment
The action, efficacy, and stability of Methyl alpha-L-fucopyranoside can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and the specific characteristics of the biological system in which the compound is acting .
Propriétés
IUPAC Name |
(2R,3S,4R,5S,6S)-2-methoxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWCAVRRXKJCRB-CXNFULCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14687-15-1 | |
| Record name | Methyl alpha-L-fucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014687151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-L-methyl-fucose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03879 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METHYL .ALPHA.-L-FUCOPYRANOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZI2C7VVU0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Methyl α-L-fucopyranoside in understanding the immune response to Escherichia coli O128?
A1: Methyl α-L-fucopyranoside plays a crucial role in deciphering the immune response against the Escherichia coli O128 strain. Research has shown that this compound acts as an inhibitor of antibody binding to the O-antigenic polysaccharide found on the surface of E. coli O128. [] While it exhibited inhibitory effects, Methyl α-L-fucopyranoside was not the most potent inhibitor, indicating that the antibody binding site likely recognizes a larger structural motif within the O-antigen. [] This finding suggests that while L-fucose is part of the recognized epitope, a more complex structure, potentially involving multiple sugar residues, is crucial for high-affinity antibody binding. This information is valuable for developing targeted therapies against E. coli O128 infections.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B76926.png)

